![molecular formula C12H12N2S B2964415 4-[(Pyridin-3-ylmethyl)thio]aniline CAS No. 125382-42-5](/img/structure/B2964415.png)

4-[(Pyridin-3-ylmethyl)thio]aniline

説明

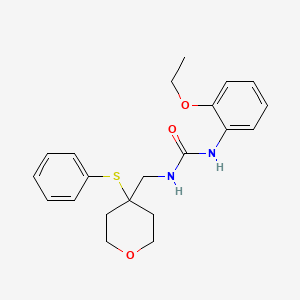

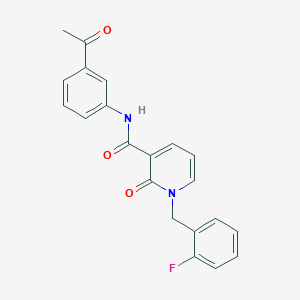

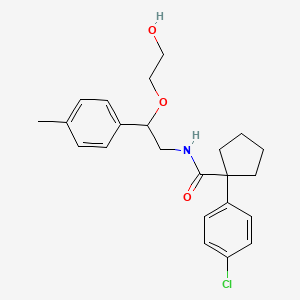

“4-[(Pyridin-3-ylmethyl)thio]aniline” is a chemical compound with the molecular formula C12H12N2S . It has an average mass of 216.302 Da and a monoisotopic mass of 216.072113 Da .

Synthesis Analysis

The synthesis of compounds similar to “4-[(Pyridin-3-ylmethyl)thio]aniline” has been reported in several studies . For instance, a new series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives were designed and synthesized based on a molecular hybridization strategy . Another study reported the efficient synthesis of symmetrical diquaternary salts by alkylation of 4-[2-(pyridin-4-yl)ethyl]pyridine or 4,4′-bipyridine, with various bromo- or chloro-acetophenone analogues .Molecular Structure Analysis

The molecular structure of “4-[(Pyridin-3-ylmethyl)thio]aniline” consists of a pyridine ring attached to an aniline group via a sulfur atom . The presence of the pyridine nucleus, along with the sulfur atom and the aniline group, gives the molecule a certain geometry, which can determine its interaction with specific proteins .科学的研究の応用

Antiproliferative Agents

4-[(Pyridin-3-ylmethyl)thio]aniline: derivatives have been synthesized and evaluated for their potential as antiproliferative agents . These compounds have shown significant effects in inhibiting the growth of various cancer cell lines, including A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer). The derivatives work by inducing apoptosis and arresting the cell cycle at the G1 phase, which is crucial for cancer treatment.

Biological Evaluation

The biological activity of these compounds extends beyond antiproliferative properties. They have been designed to have high efficacy and selectivity, aiming to improve cancer cure rates while reducing severe adverse reactions . This is achieved by targeting molecules that are critical in cancer cells but not in normal cells, thereby minimizing collateral damage to healthy tissue.

Synthesis of Fused-Ring Systems

The compound serves as a precursor for the synthesis of various fused-ring systems, which are valuable in medicinal chemistry . These systems include triazolopyridines and their derivatives, which have been synthesized through cyclization reactions. Such compounds are of interest due to their potential utility in creating new pharmacologically active molecules.

Herbicidal and Antifungal Activities

Derivatives of 4-[(Pyridin-3-ylmethyl)thio]aniline have been explored for their herbicidal and antifungal activities . These properties make them candidates for agricultural applications, where they could be used to protect crops from fungal pathogens and weeds, thereby enhancing crop yield and food security.

Neuroprotective and Antibacterial Properties

The structural motif of 4-[(Pyridin-3-ylmethyl)thio]aniline is found in compounds with neuroprotective and antibacterial activities . This highlights the compound’s versatility and potential in developing treatments for neurological disorders and bacterial infections.

Organic Light Emitting Diodes (OLEDs)

The compound’s derivatives have been used as electron-acceptor units in the synthesis of OLEDs . This application demonstrates the compound’s utility in the field of materials science, particularly in the development of advanced electronic devices.

将来の方向性

The future directions for research on “4-[(Pyridin-3-ylmethyl)thio]aniline” and similar compounds could involve further exploration of their antiproliferative effects and potential applications in cancer treatment . Additionally, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

特性

IUPAC Name |

4-(pyridin-3-ylmethylsulfanyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2S/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10/h1-8H,9,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBPOQASTKXFCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CSC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001327895 | |

| Record name | 4-(pyridin-3-ylmethylsulfanyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001327895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672784 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-[(Pyridin-3-ylmethyl)sulfanyl]aniline | |

CAS RN |

125382-42-5 | |

| Record name | 4-(pyridin-3-ylmethylsulfanyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001327895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[5-(2-Methoxybenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2964334.png)

![6-(3-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/no-structure.png)

![4-[3-(4-Bromophenyl)-3-oxo-1-propenyl]benzenecarbaldehyde](/img/structure/B2964342.png)

![(Z)-4-benzyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2964352.png)